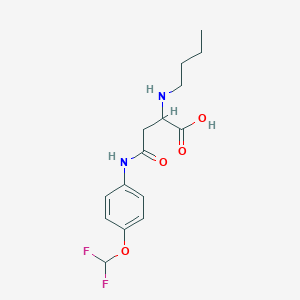
2-(Butylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid, also known as BAY 87-2243, is a small molecule inhibitor that targets hypoxia-inducible factor (HIF)-1α. HIF-1α is a transcription factor that plays a crucial role in the adaptation of cells to hypoxia, or low oxygen levels. BAY 87-2243 has been shown to inhibit the growth of cancer cells both in vitro and in vivo, making it a promising candidate for cancer therapy.
科学的研究の応用
Molecular Docking and Structural Studies
Research on structurally related compounds, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, reveals insights into the molecular docking and vibrational, structural, electronic, and optical properties of these compounds. They have been studied using experimental spectroscopy and theoretical calculations, indicating potential applications in nonlinear optical materials and biological activities, including inhibition of Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).
Synthetic Applications
Research on similar compounds, such as various 2,3-diaminoalkanoic acid derivatives, demonstrates their utility in synthesizing derivatives of 1,2-ethylenediamines, diaminopropanols, higher 2,3-diaminoalkanoic acids, and α-(methylamino) acids. These findings suggest potential applications of 2-(Butylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid in synthesizing novel chemical compounds (Pfammatter & Seebach, 1991).
Applications in ELISA Development
Research involving haptens structurally similar to the compound , such as 4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, has been applied in developing sensitive ELISAs for detecting insecticide residues in fruits. This suggests potential applications in analytical chemistry for residue detection (Zhang et al., 2008).
Synthesis Methods
The compound's derivatives have been synthesized using microwave-assisted aldol-condensation, indicating the compound's utility as an intermediate for further derivatization in synthetic chemistry (Uguen et al., 2021).
特性
IUPAC Name |
2-(butylamino)-4-[4-(difluoromethoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O4/c1-2-3-8-18-12(14(21)22)9-13(20)19-10-4-6-11(7-5-10)23-15(16)17/h4-7,12,15,18H,2-3,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSHLAVEKZVMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2732081.png)
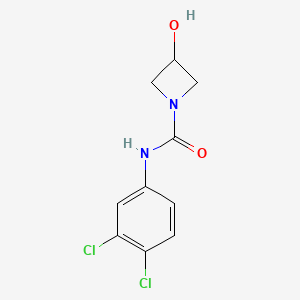
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2732083.png)
![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2732086.png)
![N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2732087.png)
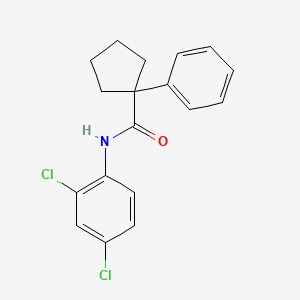
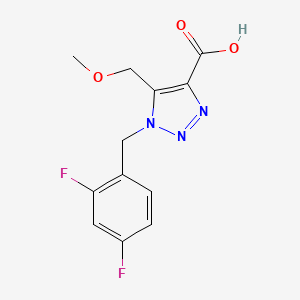
![2-phenyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2732091.png)
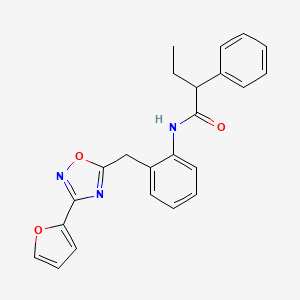

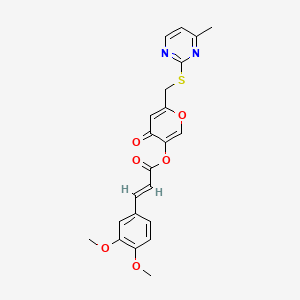
![N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2732096.png)
![tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2732098.png)